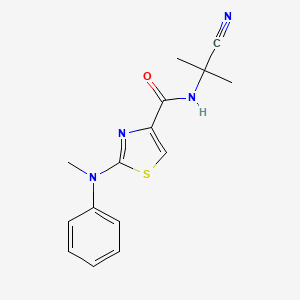
N-(2-Cyanopropan-2-yl)-2-(N-methylanilino)-1,3-thiazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Cyanopropan-2-yl)-2-(N-methylanilino)-1,3-thiazole-4-carboxamide, also known as CTZ, is a synthetic compound that has been extensively studied for its pharmacological properties. CTZ belongs to the class of thiazole compounds and has been found to exhibit a wide range of biological activities.
Mechanism of Action
The exact mechanism of action of N-(2-Cyanopropan-2-yl)-2-(N-methylanilino)-1,3-thiazole-4-carboxamide is not fully understood. However, it has been proposed that N-(2-Cyanopropan-2-yl)-2-(N-methylanilino)-1,3-thiazole-4-carboxamide may act by inhibiting the activity of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
N-(2-Cyanopropan-2-yl)-2-(N-methylanilino)-1,3-thiazole-4-carboxamide has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and leukotrienes. N-(2-Cyanopropan-2-yl)-2-(N-methylanilino)-1,3-thiazole-4-carboxamide has also been found to exhibit antioxidant activity and to protect against oxidative stress-induced damage.
Advantages and Limitations for Lab Experiments
The advantages of using N-(2-Cyanopropan-2-yl)-2-(N-methylanilino)-1,3-thiazole-4-carboxamide in lab experiments include its wide range of pharmacological activities and its relatively low toxicity. However, the limitations of using N-(2-Cyanopropan-2-yl)-2-(N-methylanilino)-1,3-thiazole-4-carboxamide include its high cost and the need for specialized equipment and expertise for its synthesis.
Future Directions
There are several potential future directions for research on N-(2-Cyanopropan-2-yl)-2-(N-methylanilino)-1,3-thiazole-4-carboxamide. These include studying its potential in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. N-(2-Cyanopropan-2-yl)-2-(N-methylanilino)-1,3-thiazole-4-carboxamide could also be studied for its potential in the treatment of cancer and inflammatory diseases. Additionally, further studies could be conducted to elucidate the exact mechanism of action of N-(2-Cyanopropan-2-yl)-2-(N-methylanilino)-1,3-thiazole-4-carboxamide and to identify potential targets for its pharmacological activity.
Conclusion:
In conclusion, N-(2-Cyanopropan-2-yl)-2-(N-methylanilino)-1,3-thiazole-4-carboxamide is a synthetic compound that has been extensively studied for its pharmacological properties. It exhibits a wide range of biological activities, including antitumor, anti-inflammatory, and analgesic activities. N-(2-Cyanopropan-2-yl)-2-(N-methylanilino)-1,3-thiazole-4-carboxamide has a potential for use in the treatment of neurodegenerative diseases, cancer, and inflammatory diseases. Further research is needed to fully understand the mechanism of action of N-(2-Cyanopropan-2-yl)-2-(N-methylanilino)-1,3-thiazole-4-carboxamide and to identify potential targets for its pharmacological activity.
Synthesis Methods
The synthesis of N-(2-Cyanopropan-2-yl)-2-(N-methylanilino)-1,3-thiazole-4-carboxamide involves the reaction of 2-(N-methylanilino)-1,3-thiazole-4-carboxamide with 2-bromo-2-methylpropionitrile in the presence of a base. This reaction results in the formation of N-(2-Cyanopropan-2-yl)-2-(N-methylanilino)-1,3-thiazole-4-carboxamide as a white solid. The synthesis of N-(2-Cyanopropan-2-yl)-2-(N-methylanilino)-1,3-thiazole-4-carboxamide has been extensively studied, and various modifications to the reaction conditions have been reported in the literature.
Scientific Research Applications
N-(2-Cyanopropan-2-yl)-2-(N-methylanilino)-1,3-thiazole-4-carboxamide has been extensively studied for its pharmacological properties. It has been found to exhibit antitumor, anti-inflammatory, and analgesic activities. N-(2-Cyanopropan-2-yl)-2-(N-methylanilino)-1,3-thiazole-4-carboxamide has also been found to have a neuroprotective effect and has been studied for its potential in the treatment of neurodegenerative diseases.
properties
IUPAC Name |
N-(2-cyanopropan-2-yl)-2-(N-methylanilino)-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4OS/c1-15(2,10-16)18-13(20)12-9-21-14(17-12)19(3)11-7-5-4-6-8-11/h4-9H,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGVZWYHPEIHVAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)NC(=O)C1=CSC(=N1)N(C)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Cyanopropan-2-yl)-2-(N-methylanilino)-1,3-thiazole-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-({4-Ethyl-11-methyl-3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl}sulfanyl)acetamido]-5-phenylthiophene-3-carboxamide](/img/structure/B2474418.png)

![7-(3,4-diethoxyphenyl)-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2474427.png)
![3-((1-(Benzo[d][1,3]dioxole-5-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile](/img/structure/B2474429.png)


![N-(4-ethylphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2474432.png)
![N-[(2-chlorophenyl)methyl]-2-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide](/img/structure/B2474433.png)
![2-[[4-(4-methoxyphenyl)-5-[(1-methylpyrrol-2-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2474434.png)



